The compound is synthesized through specific chemical reactions involving pentafluoroethyl groups and thiol derivatives. It falls under the category of specialty chemicals, particularly those used in pharmaceuticals and agrochemicals, due to its unique reactivity profile.
The synthesis of 3-[(Pentafluoroethyl)thio]-propanoic acid typically involves the following methods:
The molecular structure of 3-[(Pentafluoroethyl)thio]-propanoic acid features:
3-[(Pentafluoroethyl)thio]-propanoic acid can participate in several chemical reactions:
The mechanism of action for 3-[(Pentafluoroethyl)thio]-propanoic acid primarily involves nucleophilic attack at the carbonyl carbon by various nucleophiles, leading to the formation of intermediates that can further react to form final products.
The efficiency of these mechanisms is influenced by factors such as solvent polarity and temperature.
3-[(Pentafluoroethyl)thio]-propanoic acid exhibits distinct physical and chemical properties:
The applications of 3-[(Pentafluoroethyl)thio]-propanoic acid span several fields:
Nucleophilic thioetherification constitutes the foundational strategy for introducing pentafluoroethylthio (-SC₂F₅) groups into organic scaffolds. This approach typically employs pentafluoroethanethiol as the sulfur nucleophile, leveraging the enhanced nucleophilicity of sulfur facilitated by the electron-withdrawing pentafluoroethyl group. The reaction proceeds via Michael addition when utilizing acrylic acid derivatives, where the thiolate anion attacks the β-carbon of the activated alkene. Key studies demonstrate that phosphonium-based coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) promote efficient conjugation under mild conditions. For instance, Wan and coworkers established that tautomerizable heterocycles undergo direct thioetherification using phosphonium reagents in the presence of organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene, achieving yields exceeding 85% for analogous fluorinated thioethers [1].
Alternative pathways involve the nucleophilic displacement of halogenated precursors. Propanoic acid derivatives bearing leaving groups (e.g., bromine at the C3 position) readily undergo substitution with pentafluoroethanethiolate anions. Optimization requires stringent control of stoichiometry to suppress disulfide formation—a common side reaction. Fang and colleagues achieved high-purity products by employing a 1.2:1 thiol-to-alkyl halide ratio in polar aprotic solvents, isolating target compounds at yields >90% after aqueous workup [1]. Recent advances utilize in situ deprotonation-thioetherification sequences, where bases like triethylamine generate the reactive thiolate directly in the reaction mixture, minimizing oxidative degradation pathways [7].
Table 1: Nucleophilic Thioetherification Methods for -SC₂F₅ Incorporation
Substrate Type | Reagent System | Base/Catalyst | Yield Range | Key Advantage |
---|---|---|---|---|
Acrylic Acid | C₂F₅SH / Phosphonium Coupling | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 80-92% | Mild conditions, high chemoselectivity |
3-Bromopropanoic Acid | C₂F₅SH / Solvent (Nitromethane) | Triethylamine | 75-88% | Operational simplicity |
In Situ Deprotonation | C₂F₅SH / Triflic Acid | None | 70-85% | Avoids exogenous base |
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of sulfur-carbon bond formation in fluorinated thioethers. Homogeneous catalysts, particularly ruthenium-based photoredox systems, enable radical-mediated pathways under visible light irradiation. Yoon and coworkers pioneered this approach using tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂), which generates thiyl radicals from thiols via single-electron transfer. The regioselective addition of pentafluoroethylthiyl radicals to acrylic acid proceeds with anti-Markovnikov orientation, achieving >95% regioselectivity at ambient temperature [2]. This method circumvents the need for stoichiometric oxidants and exhibits exceptional functional group tolerance toward carboxylic acids.
Metal-free photocatalytic systems offer advantages for pharmaceutical applications by eliminating metal residues. Organic dyes like Eosin Y catalyze thiol-acrylate couplings through reductive quenching cycles, producing 3-[(pentafluoroethyl)thio]-propanoic acid in 60-78% yields [2]. Ananikov’s studies confirm that Eosin Y-mediated reactions exhibit near-exclusive E-stereoselectivity when using α,β-unsaturated carbonyl substrates, attributable to steric constraints in the radical addition transition state [2].
For heterogeneous catalysis, solid acid materials such as Nafion® resins provide sustainable alternatives. Superacidic perfluorosulfonic acid polymers facilitate dehydrative coupling between pentafluoroethanethiol and propanoic acid derivatives. Stephenson and colleagues demonstrated recyclability over five cycles without significant activity loss, achieving 82-90% yields in nitromethane at 80°C [7]. The microporous architecture of Nafion® confines reactive intermediates, enhancing regiocontrol while suppressing oligomerization.
Solvent polarity profoundly influences reaction rates and equilibria in thiol-acrylate couplings. Nitromethane emerges as the optimal solvent for both nucleophilic and catalytic thioetherifications, yielding 3-[(pentafluoroethyl)thio]-propanoic acid at rates 3.5-fold higher than in acetonitrile. This acceleration stems from nitromethane’s high polarity index (6.0) and dielectric constant (35.9), which stabilize dipolar transition states during thiolate addition [7]. Kinetic studies reveal second-order dependence in aprotic media: rate = k[acrylate][thiolate], with k = 2.1 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C in nitromethane.
Water-containing systems introduce competing hydrolysis pathways. Whereas aqueous mixtures (≤20% water) moderately accelerate Michael additions via hydrogen-bonding activation, higher water fractions (>50%) promote acrylic acid hydrolysis, diminishing yields to <40% [2] [7]. Solvent-free conditions exhibit complex viscosity-dependent kinetics. Above 60°C, decreased mixture viscosity enhances diffusion-limited thiol-acrylate encounters, reducing reaction times from 24 hours to 2 hours. However, product degradation occurs above 100°C, necessitating precise thermal control [3] [7].
Table 2: Solvent Parameters and Their Impact on Thioetherification Efficiency
Solvent | Dielectric Constant (ε) | Reaction Time (h) | Isolated Yield (%) | Byproduct Formation |
---|---|---|---|---|
Nitromethane | 35.9 | 2.0 | 92 | <5% (dimerization) |
Acetonitrile | 37.5 | 6.5 | 78 | 8-12% (hydrolysis) |
N-Methylpyrrolidone | 32.0 | 4.0 | 85 | <7% (disulfides) |
Water/Acetonitrile (1:1) | 65.0 | 3.0 | 65 | 25% (hydrolyzed acrylic acid) |
Solvent-Free | N/A | 1.5 | 88 | 15% (thermal oligomers) |
The carboxylic acid moiety in 3-[(pentafluoroethyl)thio]-propanoic acid enables diverse derivatization strategies for advanced material synthesis. Amidation represents the most extensively utilized pathway, employing carbodiimide activators like N,N'-dicyclohexylcarbodiimide with N-hydroxysuccinimide. Quantitative amide bond formation (>95% conversion) occurs within 2 hours at 0°C, preserving the acid-labile C-S bond. This approach facilitates peptide coupling to amino-functionalized polymers, as validated by Fourier-transform infrared spectroscopy through characteristic amide I band emergence at 1650 cm⁻¹ [6].
Esterification expands applications in hydrophobic matrices. Acid-catalyzed Fischer esterification with methanol produces the methyl ester derivative in 89% yield after 12 hours under reflux. Alternatively, Steglich conditions (N,N'-dicyclohexylcarbodiimide / 4-dimethylaminopyridine) enable room-temperature esterification with sterically hindered alcohols like tert-butanol, achieving 75-80% yields [6]. The pentafluoroethylthio group remains intact under these conditions, confirming its robust chemical stability.
Materials science applications leverage silanization for surface anchoring. Condensation between 3-[(pentafluoroethyl)thio]-propanoic acid and 3-aminopropyltriethoxysilane yields hybrid silanes that form self-assembled monolayers on oxide surfaces. X-ray photoelectron spectroscopy analyses confirm covalent bonding via nitrogen 1s peaks at 399.8 eV (amide) and silicon 2p peaks at 102.2 eV (siloxane) [4] [6]. These functionalized interfaces enhance corrosion resistance in metal-organic frameworks while introducing fluorine-specific properties like oleophobicity.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0